trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride
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Overview
Description
Trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride is a complex organic compound with a unique structure that includes a hydrazinyl group and a quaternary ammonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride typically involves the reaction of a hydrazine derivative with a quaternary ammonium compound. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methacryloyloxy)ethyl trimethylammonium chloride
- Poly(acrylamide 2-methacryloxyethyltrimethyl ammonium chloride)
Uniqueness
Trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride stands out due to its unique hydrazinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological molecules or unique catalytic properties are required.
Properties
CAS No. |
6958-20-9 |
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Molecular Formula |
C10H22ClN3O |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C10H21N3O.ClH/c1-5-6-7-8-11-12-10(14)9-13(2,3)4;/h8H,5-7,9H2,1-4H3;1H/b11-8-; |
InChI Key |
LVXASEKFRFPBFT-MKFZHGHUSA-N |
Isomeric SMILES |
CCCC/C=N\NC(=O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCC=NNC(=O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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